molecular formula C5H6IN3O B1438639 4-iodo-1H-pyrrole-2-carbohydrazide CAS No. 1048914-18-6

4-iodo-1H-pyrrole-2-carbohydrazide

Cat. No. B1438639
CAS RN: 1048914-18-6
M. Wt: 251.03 g/mol
InChI Key: PPHKIIUANOYQMC-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrole-2-carbohydrazide, commonly referred to as 4IPC, is a heterocyclic compound containing an azide group, which is a nitrogen-containing functional group. It has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and catalysis. 4IPC has been found to be a promising reagent for the synthesis of various organic compounds, and it has also been investigated for its potential use in the synthesis of drugs, materials, and catalysts.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Pyrrole-2-carbohydrazides have been synthesized and utilized as novel and efficient ligands for the Cu-catalyzed amination of aryl halides with amines in pure water, showing high yields under both microwave irradiation and conventional heating. This method, facilitated by systems such as CuI/N′-phenyl-1H-pyrrole-2-carbohydrazide, highlights the utility of pyrrole-2-carbohydrazides in catalyzing amination reactions, an essential process in organic synthesis for constructing complex nitrogen-containing molecules (Xie et al., 2010).

Chemical Reactivity and Structural Analysis

Research on the chemical reactivity and structural elucidation of pyrrole hydrazide–hydrazone derivatives, such as ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides insights into their electronic structure and potential applications. Spectral analysis, including NMR and UV-Vis spectroscopy, complemented by quantum chemical calculations, has revealed detailed information on the electronic properties and intramolecular interactions of these compounds, indicating their potential in materials science and as intermediates in organic synthesis (Rawat & Singh, 2014).

Heterogeneous Catalysis

The development of a ligand-recyclable, environmentally benign heterogeneous catalyst system for Ullmann-type C–N coupling, based on polystyrene-supported N-(4-(aminomethyl)naphthalen-1-yl)-N′-phenyl-1H-pyrrole-2-carbohydrazide, showcases the application of pyrrole-2-carbohydrazides in green chemistry. This catalyst system facilitates the efficient amination of aryl bromides, offering a practical approach to synthesizing complex amines with high selectivity and yield (Huang et al., 2018).

Synthesis of Heterocyclic Compounds

Pyrrole-2-carbohydrazides serve as key intermediates in the synthesis of various heterocyclic compounds, including triazoles and pyrrolo[2,1-a]isoquinolines. These syntheses involve complex reactions such as iododesilylation, Suzuki coupling, and photoredox catalytic processes, underscoring the versatility of pyrrole-2-carbohydrazides in constructing pharmacologically relevant structures (Guo et al., 2013; Tang et al., 2023).

properties

IUPAC Name

4-iodo-1H-pyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHKIIUANOYQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652737
Record name 4-Iodo-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048914-18-6
Record name 4-Iodo-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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